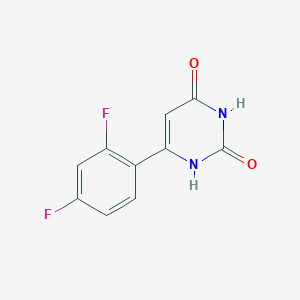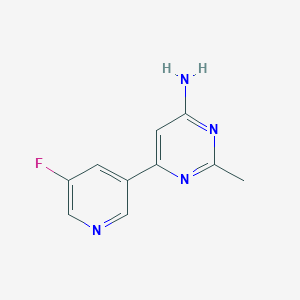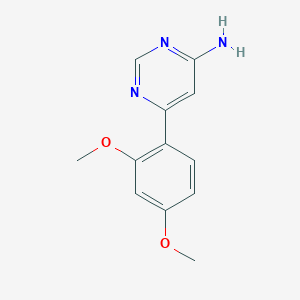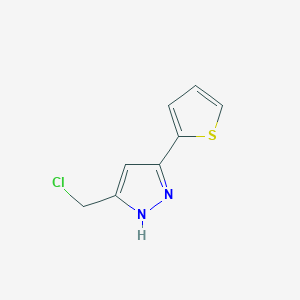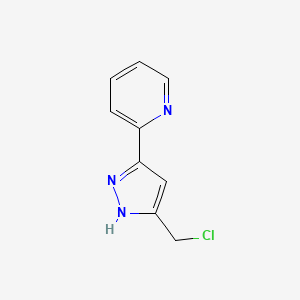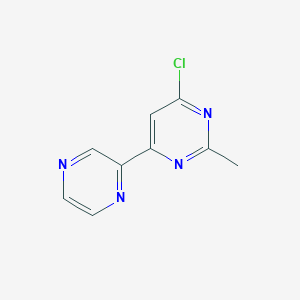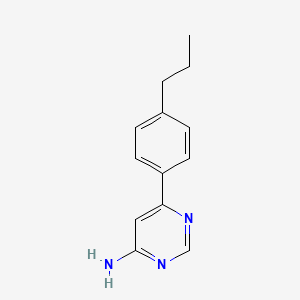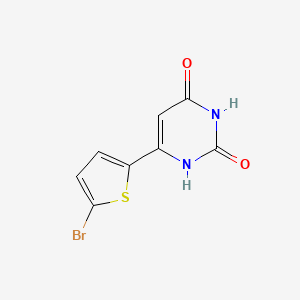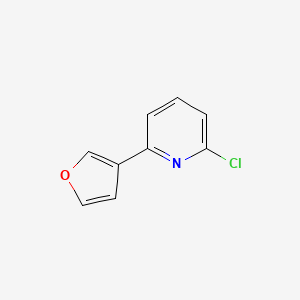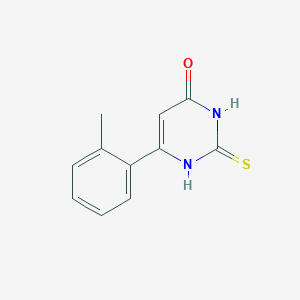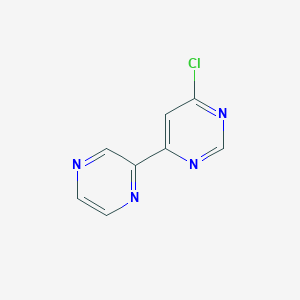![molecular formula C11H23NO B1466986 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol CAS No. 1427375-89-0](/img/structure/B1466986.png)
2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol
説明
“2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known as 4-Piperidineethanol . It is related to a class of compounds known as 4-aryl piperidines, which are useful as semi-flexible linkers in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol” involves dissolving the compound in dichloromethane. Di-tert-butyl dicarbonate is then slowly added at a temperature between 15 to 20 degrees Celsius .Molecular Structure Analysis
The molecular structure of “2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol” is represented by the SMILES string: OCCC1CCNCC1 . The molecular weight of the compound is 129.203 .科学的研究の応用
Nanotechnology
In nanotechnology, the compound could be used to functionalize nanoparticles, potentially leading to applications in drug delivery or the creation of novel catalysts.
Each application area offers a rich field for exploration, and the versatility of “2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol” makes it a valuable compound in various branches of scientific research. While the current web search did not yield specific studies on these applications, the potential uses outlined are based on the general roles similar compounds play in scientific research .
将来の方向性
作用機序
Target of Action
A structurally similar compound, 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl) ethan-1-ol, has been identified as a novel inhibitor of glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in the conversion of glutamine to glutamate, a critical step in the glutaminolysis pathway .
Mode of Action
If it acts similarly to its structural analogue, it may inhibit the activity of glutaminase 1, thereby reducing the conversion of glutamine to glutamate . This could potentially disrupt cellular metabolism, particularly in cells that rely heavily on glutaminolysis, such as cancer cells .
Biochemical Pathways
The inhibition of glutaminase 1 by 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol could affect the glutaminolysis pathway . Glutaminolysis is a metabolic pathway that involves the breakdown of glutamine into glutamate, which can then be further metabolized to produce energy and support cellular growth and proliferation. Inhibition of this pathway could potentially disrupt these processes, particularly in cells that are heavily reliant on glutaminolysis .
Pharmacokinetics
The compound’s predicted density is 0921±006 g/cm3, and its predicted boiling point is 2497±150 °C . These properties could potentially influence its pharmacokinetic behavior.
Result of Action
If it acts as a glutaminase 1 inhibitor, it could potentially disrupt cellular metabolism and inhibit the growth and proliferation of cells that are heavily reliant on glutaminolysis .
特性
IUPAC Name |
2-[1-(2-methylpropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)9-12-6-3-11(4-7-12)5-8-13/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEQZCVYDXGQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1466903.png)

